molecular formula C25H34FN3 B4529118 1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine

1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine

Cat. No.: B4529118
M. Wt: 395.6 g/mol
InChI Key: BCQHVDZSUJRRNI-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent opioid analgesic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of fentanyl analogues and their chemical properties.

    Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Research focuses on its potential as an analgesic and its pharmacological effects.

    Industry: It is used in the development of new synthetic routes and optimization of industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The molecular pathways involved include the activation of G-protein coupled receptors, which modulate the release of neurotransmitters and reduce neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent opioid analgesic with a similar structure but different substituents.

    2-Fluoroacrylfentanyl: Contains a fluorophenyl group and is structurally related.

    2-Fluorobutyrfentanyl: Another fluorinated fentanyl analogue with a butanamide group.

Uniqueness

1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine is unique due to its specific combination of functional groups, which influence its pharmacological profile and chemical reactivity. The presence of the fluorophenyl group enhances its binding affinity to opioid receptors, making it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3/c26-25-11-5-4-9-22(25)19-29-15-6-10-24(20-29)27-23-13-17-28(18-14-23)16-12-21-7-2-1-3-8-21/h1-5,7-9,11,23-24,27H,6,10,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHVDZSUJRRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine

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